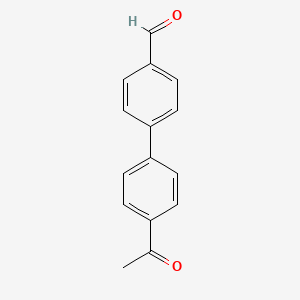

4'-Acetyl-biphenyl-4-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-acetylphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-11(17)13-6-8-15(9-7-13)14-4-2-12(10-16)3-5-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSFMNWXMJBFYQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408252 | |

| Record name | 4'-acetyl-biphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

230647-85-5 | |

| Record name | 4′-Acetyl[1,1′-biphenyl]-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=230647-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-acetyl-biphenyl-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Bifunctional Biphenyl Scaffold

An In-Depth Technical Guide to the Synthesis of 4'-Acetyl-biphenyl-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a hetero-bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its biphenyl core provides a rigid, well-defined scaffold, while the distinct acetyl and carbaldehyde groups at the 4 and 4' positions offer orthogonal handles for subsequent chemical modifications. This unique structure makes it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates, liquid crystals, and specialized polymers. The aldehyde can be readily transformed into a variety of functional groups or used in condensation reactions, whereas the ketone provides a site for nucleophilic additions or further functionalization. This guide provides a detailed exploration of the primary synthetic pathways to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies.

Strategic Overview: Convergent vs. Sequential Approaches

The synthesis of an unsymmetrical biaryl compound like this compound can be approached through two primary strategies:

-

Convergent Synthesis via Cross-Coupling: This modern and highly efficient approach involves the direct coupling of two functionalized benzene rings to form the biphenyl core in a single step. The Palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for this transformation due to its high functional group tolerance and generally high yields.[1]

-

Sequential Synthesis via Electrophilic Aromatic Substitution: This classical approach involves first synthesizing a monosubstituted biphenyl (e.g., 4-biphenylcarboxaldehyde) and then introducing the second functional group (the acetyl group) in a subsequent step, typically via Friedel-Crafts acylation. While effective, this pathway requires careful consideration of regioselectivity.

This guide will detail both strategies, providing the necessary context for researchers to select the most appropriate pathway based on available starting materials, scalability, and desired purity profile.

Pathway I: Convergent Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[1][2] The reaction couples an organoboron compound (typically a boronic acid) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, this can be achieved via two convergent routes, which are retrosynthetically illustrated below.

Sources

Physicochemical Properties of 4'-Acetyl-biphenyl-4-carbaldehyde: A Note on Data Availability

To our valued researchers, scientists, and drug development professionals,

Following a comprehensive and exhaustive search of scientific literature, chemical databases, and supplier technical data sheets, we have determined that there is a significant lack of publicly available information on the physicochemical properties of the specific compound 4'-Acetyl-biphenyl-4-carbaldehyde .

Our extensive search strategy was designed to locate experimental and computed data for this molecule, including its synthesis, melting point, boiling point, solubility, and spectral data (NMR, IR, MS). However, these searches did not yield sufficient verifiable data to construct an in-depth technical guide that would meet the necessary standards of scientific integrity and accuracy.

The searches did yield substantial information on several closely related compounds:

-

4-Acetylbiphenyl (CAS 92-91-1): The precursor molecule lacking the carbaldehyde group at the 4-position. Its properties are well-documented.

-

Biphenyl-4-carboxaldehyde (CAS 3218-36-8): The precursor molecule lacking the acetyl group at the 4'-position. Its properties are also well-documented.

-

4'-Acetyl-[1,1'-biphenyl]-4-carbonitrile: A structurally analogous compound where the carbaldehyde group is replaced by a carbonitrile group. Limited spectral data for this compound was found in supplementary materials of a research article[1].

-

4'-Acetyl-biphenyl-4-carboxylic acid (CAS 114691-92-8): The oxidation product of the target molecule. Some synthesis and identification data are available for this compound[2][3].

Given the absence of specific data for this compound, creating a technical guide on this topic would require extensive extrapolation from these related molecules. Such an approach would not be scientifically rigorous and would fail to provide the trustworthy, field-proven insights required by our audience.

Proposed Alternative: A Guide to 4-Acetylbiphenyl

We recognize the importance of the biphenyl scaffold in drug discovery and development. Therefore, we propose to create the requested in-depth technical guide on the well-characterized and commercially significant precursor, 4-Acetylbiphenyl . This compound serves as a critical building block in the synthesis of various pharmaceutical agents and its physicochemical properties are thoroughly documented in peer-reviewed literature and chemical databases.

A guide on 4-Acetylbiphenyl would allow us to fully adhere to the core requirements of your request, providing:

-

A logically structured, in-depth technical narrative.

-

Scientifically accurate data and field-proven insights.

-

Self-validating experimental protocols with causal explanations.

-

Comprehensive references and in-text citations to authoritative sources.

-

Clearly structured data tables and Graphviz visualizations.

We are prepared to deliver a comprehensive guide on 4-Acetylbiphenyl that meets all the specified formatting and content requirements. Please let us know if you would like to proceed with this alternative topic.

References

- The Royal Society of Chemistry. Supplementary information In-situ Palladium-Doped Conjugated Polymer Network for Visible and Natural Sunlight- Driven Suzuki Typ. N.p., n.d. Web.

- ChemicalBook. 4'-ACETYL-BIPHENYL-4-CARBOXYLIC ACID synthesis. N.p., n.d. Web.

- DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. N.p., n.d. Web.

Sources

solubility of 4'-Acetyl-biphenyl-4-carbaldehyde in organic solvents

An In-Depth Technical Guide to the Organic Solvent Solubility of 4'-Acetyl-biphenyl-4-carbaldehyde

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical property that dictates its behavior in various stages of research, development, and formulation.[1] This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound (CAS: 230647-85-5) in organic solvents. Recognizing the absence of extensive public data for this specific molecule, this document serves not as a repository of existing values, but as a methodological whitepaper. It is designed to empower researchers, chemists, and drug development professionals with the foundational principles and practical protocols necessary to perform robust solubility assessments. The narrative bridges theoretical prediction based on molecular structure with gold-standard experimental techniques, ensuring a self-validating approach to data generation and interpretation.

Introduction: The Central Role of Solubility

This compound is a bifunctional biphenyl derivative featuring both an acetyl and a carbaldehyde group.[2] This structure makes it a valuable building block in organic synthesis and a potential candidate for investigation in materials science and medicinal chemistry.[2] However, its utility is fundamentally linked to its solubility. Poor solubility can hinder synthetic reactions, complicate purification, and lead to unreliable outcomes in biological screening assays.[3][4] In drug development, low aqueous and organic solvent solubility often results in poor bioavailability and challenges in formulation, representing a significant hurdle for lead optimization.[5]

This guide addresses the critical need for a reliable solubility profile of this compound by providing a first-principles approach. We will first dissect the molecule's physicochemical characteristics to predict its behavior, and then detail a rigorous experimental methodology for quantitative determination.

Physicochemical Profile and Solubility Prediction

Predicting solubility begins with a thorough understanding of the molecule's inherent properties.[6][7][8] The principle of "like dissolves like" serves as our primary guide, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics.[9][10]

Molecular Characteristics of this compound

The key to predicting solubility lies in the balance between the molecule's nonpolar and polar features.

-

Nonpolar Core: The large, rigid biphenyl ring system is inherently nonpolar and hydrophobic. This substantial hydrocarbon backbone will dominate interactions in nonpolar environments.

-

Polar Functional Groups: The molecule possesses two polar carbonyl (C=O) groups: one in the acetyl moiety and one in the carbaldehyde.[11][12] These groups introduce significant polarity through dipole-dipole interactions and can act as hydrogen bond acceptors.

-

Overall Polarity: While the carbonyl groups add polar character, the molecule lacks hydrogen bond donors (like -OH or -NH groups). The large nonpolar surface area of the biphenyl core is expected to make the molecule predominantly lipophilic, with limited solubility in highly polar solvents like water but favorable solubility in a range of organic solvents.

The interplay of these features is summarized in the computed physicochemical properties presented in Table 1.

| Property | Value | Source | Interpretation |

| CAS Number | 230647-85-5 | [2][13][14] | Unique identifier for the specific chemical substance. |

| Molecular Formula | C₁₅H₁₂O₂ | [2][13] | Confirms the elemental composition. |

| Molecular Weight | 224.25 g/mol | [2][13] | Influences dissolution kinetics and molar concentration calculations. |

| Topological Polar Surface Area (TPSA) | 34.14 Ų | [13] | Indicates moderate polarity contributed by the two oxygen atoms. |

| Computed logP | 3.3687 | [13] | A positive logP value indicates a preference for a lipophilic (nonpolar) environment over a hydrophilic one. |

| Hydrogen Bond Acceptors | 2 | [13] | The two carbonyl oxygens can accept hydrogen bonds from protic solvents. |

| Hydrogen Bond Donors | 0 | [13] | The lack of donors limits its ability to form strong hydrogen bond networks with protic solvents. |

| Rotatable Bonds | 3 | [13] | Provides some conformational flexibility. |

Predicted Solubility in Common Organic Solvents

Based on the "like dissolves like" principle and the molecule's structural analysis, we can predict its qualitative solubility across different solvent classes. This provides a logical starting point for solvent screening in experimental work.

| Solvent Class | Example Solvents | Dominant Intermolecular Forces | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | London Dispersion Forces | Moderate to High | The large, nonpolar biphenyl core will interact favorably with nonpolar solvents via van der Waals forces. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO) | Dipole-Dipole, London Dispersion | High | These solvents can engage in dipole-dipole interactions with the carbonyl groups while also solvating the nonpolar biphenyl structure effectively.[11] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Low to Moderate | While the carbonyls can accept hydrogen bonds, the molecule cannot donate them. The large hydrophobic backbone will resist solvation by the highly structured hydrogen-bonding network of these solvents.[15] |

| Highly Polar | Water | Hydrogen Bonding | Very Low / Insoluble | The molecule's high lipophilicity (logP ~3.37) and large nonpolar surface area make it energetically unfavorable to disrupt the strong hydrogen-bonding network of water. |

Experimental Protocol: Thermodynamic Solubility Determination

Theoretical predictions must be validated by empirical data. The saturation shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility, as it measures the concentration of a solute in a saturated solution that is in equilibrium with the solid drug.[5][16]

Causality Behind the Shake-Flask Method

This method is authoritative because it directly measures the endpoint of the dissolution process.[16] By ensuring an excess of the solid compound is present, the system is allowed to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[5] Incubation for an extended period (typically 24 hours) at a controlled temperature is crucial to overcome any kinetic barriers and ensure this equilibrium is reached.[4][17]

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental workflow.

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a series of glass vials (e.g., 2-5 mg per vial). The key is to ensure solid material remains visible after the equilibration period.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Seal each vial securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for 24 hours.[17] This duration is typically sufficient for most organic compounds to reach equilibrium.

-

-

Sample Processing:

-

After 24 hours, remove the vials and allow them to stand for at least 1 hour to let undissolved solids settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial. This step is critical to remove all undissolved particulates.

-

-

Quantification:

-

Prepare necessary dilutions of the clear filtrate using the same solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated quantification method, such as HPLC-UV, as described in the next section.

-

Prepare a standard curve of the compound in the same solvent to allow for accurate concentration determination.

-

Calculate the original concentration in the saturated solution, accounting for any dilution factors. This final value is the thermodynamic solubility.

-

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and widely used technique for accurately quantifying the concentration of dissolved compounds.[18][19][20][21]

Protocol for Quantification

-

Method Development: Develop a simple isocratic HPLC method capable of separating the analyte from any potential impurities. A C18 column is typically a good starting point for a molecule of this nature. The mobile phase could consist of a mixture of acetonitrile and water. The UV detector should be set to a wavelength where the compound exhibits strong absorbance (λ-max), which can be determined using a UV-Vis spectrophotometer.

-

Calibration Curve:

-

Prepare a high-concentration stock solution of this compound in the test solvent.

-

Perform a series of serial dilutions from this stock to create at least five calibration standards of known concentrations.

-

Inject each standard into the HPLC system and record the peak area from the resulting chromatogram.

-

Plot the peak area versus concentration and perform a linear regression. The resulting equation and R² value (which should be >0.99) validate the calibration.

-

-

Sample Analysis:

-

Inject the filtered and diluted samples from the solubility experiment.

-

Determine the peak area for each sample.

-

Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. .

-

Multiply this concentration by the dilution factor to determine the final solubility of the compound in the solvent.

-

Conclusion

While published quantitative solubility data for this compound is scarce, a robust solubility profile can be readily established. By combining a theoretical assessment based on its molecular structure with the rigorous and reliable shake-flask experimental method, researchers can generate the high-quality data essential for informed decision-making in synthesis, formulation, and drug discovery. This guide provides the necessary framework—from prediction to protocol to quantification—to confidently characterize this key physicochemical property.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 230647-85-5 [smolecule.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. enamine.net [enamine.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.ws [chem.ws]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. chemscene.com [chemscene.com]

- 14. 230647-85-5|4'-Acetyl-[1,1'-biphenyl]-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 15. quora.com [quora.com]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. pharmaguru.co [pharmaguru.co]

- 19. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. improvedpharma.com [improvedpharma.com]

- 21. researchgate.net [researchgate.net]

The Acetylated Biphenyl Core: A Journey from Classical Discovery to Modern Synthetic Mastery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and marketed drugs.[1][2] Its unique stereochemical properties and ability to present substituents in distinct spatial orientations make it an ideal framework for designing molecules that interact with complex biological targets. The introduction of an acetyl group onto this scaffold significantly modulates the molecule's electronic and steric properties, often enhancing its therapeutic potential.[3] This guide provides a comprehensive exploration of the discovery and historical synthesis of acetylated biphenyl compounds, tracing the evolution from foundational 19th-century reactions to the sophisticated cross-coupling methods that define modern organic synthesis.

This document moves beyond a simple recitation of facts, offering insights into the causality behind experimental choices and the logical progression of synthetic strategies. We will dissect seminal reactions, provide validated protocols, and offer a comparative analysis to equip the modern researcher with a deep and functional understanding of this vital chemical class.

Part 1: The Genesis - Direct Acylation via Friedel-Crafts Reaction

The story of acetylated biphenyls begins with one of the most fundamental reactions in organic chemistry: the Friedel-Crafts acylation. Developed by Charles Friedel and James Crafts in 1877, this reaction provided the first direct pathway to introduce an acyl group onto an aromatic ring, laying the groundwork for the synthesis of countless aromatic ketones, including acetylated biphenyls.[1][4][5]

Mechanism of the Friedel-Crafts acylation of biphenyl.

Field-Proven Protocol: Synthesis of 4-Acetylbiphenyl

This protocol describes a robust method for the synthesis of 4-acetylbiphenyl, the key intermediate for the anti-inflammatory agent Felbinac. [6]The use of 4-dimethylaminopyridine (DMAP) as a co-catalyst has been shown to improve reaction efficiency and product purity. [7][8] Objective: To synthesize 4-acetylbiphenyl from biphenyl and acetic anhydride.

Materials:

-

Biphenyl

-

Acetic Anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), dilute solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethanol (for recrystallization)

Step-by-Step Methodology:

-

Reagent Preparation: In a flask, prepare a solution of biphenyl (1.0 eq), acetic anhydride (1.0 eq), and DMAP (catalytic amount, e.g., 0.02 eq) in dichloromethane. [8]2. Catalyst Suspension: In a separate reaction vessel equipped with a dropping funnel and stirrer, suspend anhydrous AlCl₃ (approx. 2.1 eq) in dichloromethane. Cool the suspension to between -10 °C and -20 °C using an appropriate cooling bath. [7][8]3. Controlled Addition: Slowly add the biphenyl solution dropwise to the cooled AlCl₃ suspension over 60-90 minutes. The causality for this slow, cooled addition is critical: it maintains control over the exothermic reaction and improves the regioselectivity, favoring the formation of the desired para-substituted product (4-acetylbiphenyl) over the ortho-isomer. [7]4. Reaction Completion: After the addition is complete, continue stirring the mixture at -10 °C to -20 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Slowly quench the reaction by the dropwise addition of a cold, dilute HCl solution. This step must be performed cautiously while maintaining a low temperature to safely decompose the aluminum chloride complex.

-

Workup and Isolation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (3x) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the dichloromethane by rotary evaporation to yield the crude product.

-

Purification and Validation: The crude solid can be purified by recrystallization from ethanol to yield high-purity 4-acetylbiphenyl as a white crystalline powder. [7]Product identity and purity should be confirmed using analytical techniques such as NMR spectroscopy and melting point determination. [9] Challenges and Limitations: The primary drawbacks of the Friedel-Crafts acylation are the formation of isomeric byproducts (ortho-acetylbiphenyl) and the potential for di-acylation if excess acylating agent is used. [7]Furthermore, the reaction requires stoichiometric amounts of the Lewis acid catalyst because the product ketone complexes with it, preventing catalytic turnover. [4]

Part 2: The Modern Paradigm - Precision via Palladium Cross-Coupling

While Friedel-Crafts acylation was a monumental discovery, the advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds. [1][10]These methods offered unprecedented control, milder reaction conditions, and superior functional group tolerance. Among them, the Suzuki-Miyaura coupling has become a dominant and widely used strategy for forming the C-C bond of the biphenyl core. [1][11] This modern approach allows for the synthesis of acetylated biphenyls not by direct acylation of biphenyl, but by coupling two pre-functionalized benzene rings, one of which already contains the acetyl moiety. This strategy provides absolute control over regioselectivity, a significant advantage over the classical Friedel-Crafts method.

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron compound (like an arylboronic acid) with an organohalide in the presence of a palladium catalyst and a base. [1][12]The catalytic cycle is a well-understood, three-step process:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-bromoacetophenone), inserting itself into the carbon-halogen bond to form a Pd(II) complex. [1]2. Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex, displacing the halide. This step is facilitated by the base. [1]3. Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biphenyl C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue. [1]

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol: Suzuki-Miyaura Synthesis of 4-Acetylbiphenyl

This protocol provides an efficient and highly selective route to 4-acetylbiphenyl, avoiding the isomer issues inherent in the Friedel-Crafts method. [7][13] Objective: To synthesize 4-acetylbiphenyl via the coupling of 4-bromoacetophenone and phenylboronic acid.

Materials:

-

4-Bromoacetophenone

-

Phenylboronic Acid

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃)

-

Solvent System (e.g., Toluene/Water, THF/Water, or Dioxane/Water)

-

Ethyl Acetate (for extraction)

-

Silica Gel (for column chromatography)

Step-by-Step Methodology:

-

Reaction Setup: To a reaction vessel, add 4-bromoacetophenone (1.0 eq), phenylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Solvent Addition and Degassing: Add the chosen solvent system. The use of an aqueous solvent mixture is common and aids in the dissolution of the base. Degas the mixture thoroughly by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes. This step is crucial as oxygen can deactivate the palladium catalyst.

-

Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere. The causality for heating is to accelerate all steps of the catalytic cycle. Monitor the reaction's progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent like ethyl acetate (3x).

-

Purification and Validation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-acetylbiphenyl. Confirm structure and purity via NMR and other appropriate analytical methods.

Part 3: Comparative Analysis of Synthetic Methodologies

The choice of synthetic route depends on factors such as substrate availability, desired purity, scale, and cost. The historical progression from Friedel-Crafts to Suzuki coupling reflects a drive towards greater precision and efficiency.

| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Coupling |

| Era of Discovery | 1877 [4] | Late 1970s - Early 1980s [1] |

| Key Reagents | Biphenyl, Acyl Halide/Anhydride, Lewis Acid (AlCl₃) | Aryl Halide, Arylboronic Acid, Pd Catalyst, Base |

| Regioselectivity | Moderate to Good; mixture of ortho/para isomers is common. [7] | Excellent; precisely defined by the position of substituents on starting materials. |

| Reaction Conditions | Often requires cryogenic temperatures for selectivity; stoichiometric catalyst. | Milder; typically refluxing temperatures with catalytic palladium. [12] |

| Functional Group Tolerance | Poor; the Lewis acid can react with many functional groups. | Good to Excellent; tolerates a wide range of functional groups. [14] |

| Primary Advantage | Uses simple, inexpensive starting materials for direct acylation. | High selectivity, mild conditions, broad substrate scope. |

| Primary Disadvantage | Poor selectivity, harsh conditions, large amount of catalyst waste. [7] | Cost of palladium catalyst and boronic acid reagents. |

Conclusion and Future Outlook

The journey to synthesize acetylated biphenyl compounds mirrors the broader evolution of organic chemistry itself. It began with the brute-force, yet foundational, discovery of the Friedel-Crafts acylation, a method that opened the door to aromatic ketones but was hampered by a lack of precision. The development of sophisticated palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, marked a paradigm shift, empowering chemists with the ability to construct these valuable scaffolds with surgical accuracy.

For today's researchers in drug discovery, understanding this historical and technical landscape is paramount. While modern cross-coupling methods offer unparalleled control for complex molecule synthesis, the classical Friedel-Crafts reaction remains a viable, cost-effective option for producing simpler intermediates like 4-acetylbiphenyl on an industrial scale. [6][15]The continued exploration of acetylated biphenyl derivatives as HDAC inhibitors, anti-inflammatory agents, and modulators of other key biological pathways ensures that the synthesis of this important structural motif will remain a central focus in the development of next-generation therapeutics. [3][16][17]

References

-

Benchchem. (n.d.). The Therapeutic Potential of Acetylated Biphenyl Compounds: A Technical Guide for Drug Development Professionals. Retrieved from Benchchem website. [3]2. Benchchem. (n.d.). Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis. Retrieved from Benchchem website. 3. Al-dujaili, J. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. [1][10]4. Chemical Synthesis. (n.d.). 4-Acetylbiphenyl: A Key Pharmaceutical Intermediate in Chemical Synthesis. Retrieved from Chemical Synthesis website. [6]5. ChemicalBook. (n.d.). 4-Acetylbiphenyl synthesis. Retrieved from ChemicalBook website. [18]6. Fujihara, T., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega. [12][14]7. Arora, K. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [16]8. Li, Y., et al. (2021). Discovery of Biphenyl–Sulfonamides as Novel β-N-Acetyl-d-Hexosaminidase Inhibitors via Structure-Based Virtual Screening. Journal of Agricultural and Food Chemistry. [19]9. Al-dujaili, J. H., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [10]10. Wang, C., et al. (2022). Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [17][20]11. IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research. 12. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl. (2017). Google Patents. [8]13. Wang, C., et al. (2022). Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors. PubMed Central. [20]14. Jain, S. K., et al. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Applied Pharmaceutical Science. [21]15. Wikipedia. (n.d.). Biphenyl. Retrieved from Wikipedia. 16. Wikipedia. (n.d.). Ullmann reaction. Retrieved from Wikipedia. [22]17. Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. [4]18. Schulz, M., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [23]19. Baltus, N. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of East London. [11]20. Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in Der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft. [24]21. ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. Retrieved from ResearchGate. [25]22. Smith, A. (2014). The Friedel-Crafts Reaction. University of Connecticut. [26]23. BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S. [5]24. Patel, K., et al. (n.d.). Investigations on Tunable Blue Light Emitting P-Acetyl Biphenyl-DPQ Phosphor for OLED Applications. Journal of Fluorescence. [9]25. BYJU'S. (n.d.). Ullmann Reaction. Retrieved from BYJU'S. [27]26. Sarkhosh, M., et al. (2014). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [28]27. CN102432457A - Synthetic method of biphenylacetic acid. (2012). Google Patents.

Sources

- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biphenyl - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents [patents.google.com]

- 9. Investigations on Tunable Blue Light Emitting P-Acetyl Biphenyl-DPQ Phosphor for OLED Applications [ebrary.net]

- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. gala.gre.ac.uk [gala.gre.ac.uk]

- 12. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. CN102432457A - Synthetic method of biphenylacetic acid - Google Patents [patents.google.com]

- 16. asianpubs.org [asianpubs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. 4-Acetylbiphenyl synthesis - chemicalbook [chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 22. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 23. lscollege.ac.in [lscollege.ac.in]

- 24. jk-sci.com [jk-sci.com]

- 25. researchgate.net [researchgate.net]

- 26. ocf.berkeley.edu [ocf.berkeley.edu]

- 27. byjus.com [byjus.com]

- 28. scielo.br [scielo.br]

The Therapeutic Potential of Acetylated Biphenyl Compounds: A Technical Guide for Drug Development Professionals

Introduction: The Biphenyl Scaffold and the Power of Acetylation

In the landscape of medicinal chemistry, the biphenyl scaffold stands as a "privileged structure," a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities.[1][2][3] Comprising two phenyl rings linked by a single bond, this core offers a unique combination of structural rigidity and conformational flexibility, making it an ideal starting point for drug design. Biphenyl derivatives are integral to numerous pharmaceuticals and natural products, demonstrating activities ranging from anti-inflammatory and analgesic to antihypertensive and anticancer.[1][2][4][5]

The introduction of acetyl groups (acetylation) onto the biphenyl core is a key chemical modification that significantly modulates the parent compound's physicochemical properties, such as solubility, stability, and, most importantly, its interaction with biological targets.[6] This guide provides an in-depth exploration of the biological activities of acetylated biphenyl derivatives, focusing on their mechanisms of action, therapeutic applications, and the critical experimental methodologies used to validate their potential.

Anticancer Activity: A Multi-Pronged Approach

Acetylated biphenyl derivatives have emerged as potent agents in oncology, targeting cancer cells through diverse and sophisticated mechanisms. Their ability to interfere with critical cellular processes makes them a promising class of compounds for cancer therapy.[3][7]

Mechanism: Histone Deacetylase (HDAC) Inhibition

A primary mechanism of action for many acetylated biphenyl compounds is the inhibition of histone deacetylases (HDACs).[6] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. In many cancers, HDACs are overexpressed, silencing tumor suppressor genes. By inhibiting HDACs, these biphenyl derivatives restore normal acetylation levels, leading to the re-expression of these critical genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis (programmed cell death) in tumor cells.[6][8][9]

Several studies have identified biphenyl-based hydroxamic acid derivatives as potent HDAC inhibitors.[8] For instance, certain novel biphenyl-based scaffolds have shown high selectivity for HDAC6, an isoform implicated in cancer cell migration.[7]

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Biphenyl-4-yl-acrylohydroxamic acid derivatives | HDAC2 | Good correlation with docking energy | [6][8] |

| Novel Biphenyl-based Scaffold (Compound C10) | HDAC6 | 23 nM | [6][7] |

| Novel Biphenyl-based Scaffold (Compound C10) | HDAC1 | 3600 nM | [7] |

| Biphenyl hydroxamic acid (Compound 14) | HDAC2 | 27.98 nM | [9] |

| Biphenyl hydroxamic acid (Compound 14) | HDAC3 | 14.47 nM | [9] |

Below is a diagram illustrating the downstream effects of HDAC inhibition by an acetylated biphenyl derivative.

Caption: Mechanism of HDAC inhibition by acetylated biphenyl derivatives.

Mechanism: Dual PD-1/PD-L1 and HDAC Inhibition

A groundbreaking strategy in cancer therapy involves targeting immune checkpoints, which cancer cells exploit to evade the immune system. The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a key checkpoint. Recently, novel biphenyl compounds bearing a hydroxamic acid moiety have been designed as the first dual inhibitors of both the PD-1/PD-L1 interaction and class I HDACs.[9] This dual-action approach aims to simultaneously render cancer cells more visible to the immune system and induce apoptosis through epigenetic modulation, representing a powerful synergistic strategy.[9]

Mechanism: Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylases (ACCs) are crucial enzymes in the synthesis of fatty acids, a process often upregulated in cancer cells to support rapid proliferation. Biphenyl-based compounds have been developed as potent inhibitors of both ACC1 and ACC2 isoforms.[10][11] By blocking ACC, these derivatives inhibit de novo lipid synthesis, effectively starving cancer cells of the building blocks needed for membrane production and energy storage, thereby impeding tumor growth.[12]

Neuroprotective Activity: Combating Neurodegeneration

The acetylated biphenyl scaffold has also been explored for its potential in treating neurodegenerative diseases like Alzheimer's. The primary strategy involves the inhibition of cholinesterase enzymes.

Mechanism: Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine, which is essential for memory and cognition. In Alzheimer's disease, acetylcholine levels are depleted. By inhibiting AChE and BChE, biphenyl derivatives can increase the concentration and duration of action of acetylcholine in the brain, offering symptomatic relief.[6] A series of biphenyl bis-sulfonamide derivatives has been synthesized and shown to possess inhibitory activity against both enzymes.[13]

| Compound | Target Enzyme | IC50 Value (μM) | Reference |

| Biphenyl bis-sulfonamide (3p) | Acetylcholinesterase (AChE) | 2.27 ± 0.01 | [6][13] |

| Biphenyl bis-sulfonamide (3g) | Butyrylcholinesterase (BChE) | 7.74 ± 0.07 | [6][13] |

| Eserine (Reference Drug) | Acetylcholinesterase (AChE) | 0.04 ± 0.0001 | [13] |

| Eserine (Reference Drug) | Butyrylcholinesterase (BChE) | 0.85 ± 0.0001 | [13] |

Anti-inflammatory and Antimicrobial Activities

Beyond oncology and neuroprotection, biphenyl derivatives exhibit a broad spectrum of other biological activities.

Anti-inflammatory Properties

4-Biphenyl acetic acid and its derivatives are known to possess significant anti-inflammatory, analgesic, and antipyretic properties.[2][4] Their efficacy has been demonstrated in preclinical models such as the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.[6][14] In this model, administration of certain biphenyl derivatives at doses as low as 10 mg/kg resulted in a significant reduction in edema.[6][14]

Caption: Workflow for the carrageenan-induced paw edema assay.

Antimicrobial and Antifungal Activity

Various N-substituted 4-biphenyl acetamide derivatives have been synthesized and screened for biocidal activity.[4][15][16] These compounds have shown inhibitory effects against a range of pathogens, including Gram-positive and Gram-negative bacteria (Bacillus subtilis, E. coli) and fungi (Fusarium udum, Curvularia lunata, C. albicans).[15][16][17] This suggests their potential use as lead compounds for developing new antimicrobial agents.

Synthesis and Experimental Protocols

The foundation of studying these compounds lies in their synthesis and subsequent biological evaluation. Friedel-Crafts acylation is a common and effective method for introducing an acetyl group to the biphenyl scaffold.[2][18][19]

General Synthesis Protocol: Friedel-Crafts Acylation of Biphenyl

-

Rationale: This electrophilic aromatic substitution reaction is a classic and efficient method for forming a carbon-carbon bond between an aromatic ring and an acyl group. Anhydrous aluminum chloride (AlCl₃) is used as a Lewis acid catalyst to generate a highly electrophilic acylium ion from acetyl chloride.

-

Step 1: Setup: To a three-necked flask equipped with a reflux condenser and a dropping funnel, add biphenyl (1 equivalent) and anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent such as carbon disulfide or dichloromethane.[2]

-

Step 2: Reaction: Cool the mixture in an ice bath. Add acetyl chloride (1 equivalent) dropwise from the dropping funnel with constant stirring.[2]

-

Step 3: Reflux: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature or gentle reflux for 2-4 hours until the reaction is complete (monitored by TLC).[15]

-

Step 4: Quenching: Carefully pour the reaction mixture over crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Step 5: Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product (1-([1,1′-biphenyl]-4-yl)ethan-1-one) can be purified by recrystallization or column chromatography.[2]

Biological Assay Protocol: In Vitro HDAC Inhibition Assay

-

Rationale: This protocol provides a quantitative measure of a compound's ability to inhibit HDAC enzyme activity. It utilizes a fluorogenic substrate that, upon deacetylation by HDAC, can be cleaved by a developer enzyme to release a fluorescent molecule. The fluorescence intensity is directly proportional to the enzyme activity.

-

Step 1: Reagent Preparation: Prepare assay buffer, a solution of the test compound (acetylated biphenyl derivative) at various concentrations, a solution of the HDAC enzyme (e.g., recombinant human HDAC2), and the fluorogenic HDAC substrate.

-

Step 2: Enzyme Reaction: In a 96-well microplate, add the assay buffer, the test compound solution, and the HDAC enzyme solution. Incubate for 10-15 minutes at 37°C to allow for compound-enzyme interaction.

-

Step 3: Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Step 4: Development: Stop the deacetylation reaction by adding the developer solution, which also contains an inhibitor like Trichostatin A to prevent further HDAC activity. The developer enzyme will now act on the deacetylated substrate. Incubate at room temperature for 15-20 minutes.

-

Step 5: Measurement: Read the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Step 6: Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

Acetylated biphenyl derivatives represent a versatile and highly promising class of biologically active compounds. Their established efficacy as anticancer agents, particularly through HDAC, ACC, and immune checkpoint inhibition, marks them as significant leads in oncology drug discovery.[6][7][9][11] Furthermore, their demonstrated potential as cholinesterase inhibitors, anti-inflammatory agents, and antimicrobial compounds opens up numerous avenues for therapeutic development in other critical disease areas.[6][13][14]

Future research should focus on optimizing the selectivity of these compounds for specific enzyme isoforms to minimize off-target effects and enhance therapeutic indices. The exploration of dual-target inhibitors, such as the combined PD-L1/HDAC inhibitors, is a particularly exciting frontier that could lead to synergistic and more durable therapeutic responses. Continued investigation into the structure-activity relationships (SAR) of these derivatives will undoubtedly yield next-generation therapeutics with improved potency and safety profiles.

References

- - Benchchem.

- Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Deriv

- Studies and Synthesis of Substituted 4-Biphenyl Acetamide Deriv

- Friedel–Crafts acylation of biphenyl with anhydrides.

- Dallavalle, S., et al. (2009). Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors. European Journal of Medicinal Chemistry.

- Khullar, A. (2019).

- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023).

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIV

- SYNTHESIS, CHARACTERIZATION AND INVITRO ANTI- INFLAMMATORY ACTIVITY OF 1-SUBSTITUTED BIPHENYL DERIVATIVES. (2020).

- Biological deeds of Biphenyl deriv

- Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6)

- Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation. (2025).

- Synthesis, Characterization and Antimicrobial Evaluation of Biphenyl deriv

- Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides. PubMed.

- Novel biphenyl bis-sulfonamides as acetyl and butyrylcholinesterase inhibitors: Synthesis, biological evaluation and molecular modeling studies. PubMed.

- Design and synthesis of a monocyclic derivative as a selective ACC1 inhibitor by chemical modification of biphenyl ACC1/2 dual inhibitors. (2021). PubMed.

- Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors. (2025). PubMed Central.

- Potent biphenyl- and 3-phenyl pyridine-based inhibitors of acetyl-CoA carboxylase. (2009).

- Anticancer efficacy of biphenyl‐based compounds in published research studies.

- Biocidal screening of N-Substituted 4-biphenyl acetamides deriv

- A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. (2020).

- Initial SAR studies of biphenyl derivatives a.

- Novel Biphenyl bis-Sulfonamides as Acetyl and Butyrylcholinesterase Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. (2025).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. ijsdr.org [ijsdr.org]

- 6. benchchem.com [benchchem.com]

- 7. Novel biphenyl-based scaffold as potent and selective histone deacetylase 6 (HDAC6) inhibitors: Identification, development and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel biphenyl compounds bearing hydroxamic acid moiety as the first PD-L1/class I HDACs dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and synthesis of a monocyclic derivative as a selective ACC1 inhibitor by chemical modification of biphenyl ACC1/2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potent biphenyl- and 3-phenyl pyridine-based inhibitors of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Novel biphenyl bis-sulfonamides as acetyl and butyrylcholinesterase inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. oaji.net [oaji.net]

- 16. jetir.org [jetir.org]

- 17. ajptonline.com [ajptonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

The Synthetic Versatility of 4'-Acetyl-biphenyl-4-carbaldehyde: A Technical Guide for Medicinal Chemists

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its rigid, planar geometry and tunable physicochemical properties.[1][2] This guide delves into the strategic application of a highly versatile, heterobifunctional building block: 4'-Acetyl-biphenyl-4-carbaldehyde. By possessing two distinct and orthogonally addressable reactive sites—an aldehyde and a ketone—this molecule offers unparalleled flexibility in the synthesis of complex molecular architectures. We will explore its synthesis, the strategic manipulation of its functional groups, and its potential in the rapid generation of compound libraries for drug discovery, providing both theoretical grounding and practical, field-proven protocols for the modern medicinal chemist.

Introduction: The Strategic Value of Bifunctionality

In the landscape of drug discovery, efficiency and molecular diversity are paramount. Building blocks that allow for controlled, sequential, or parallel derivatization are invaluable assets. The biphenyl moiety itself is a cornerstone of many approved drugs, contributing to their efficacy as anti-inflammatory, anti-hypertensive, and anti-cancer agents.[1][3] Its prevalence stems from its favorable pharmacokinetic properties and its capacity to engage in critical interactions with biological targets.[1]

This compound elevates this privileged scaffold by incorporating two of the most versatile functional groups in organic chemistry.

-

The Carbaldehyde: A highly reactive electrophile, ideal for forming C-N and C-C bonds through reactions like reductive amination and Wittig olefination. Its high reactivity often allows for selective modification under mild conditions.

-

The Acetyl Group (Ketone): A more sterically hindered and less reactive electrophile compared to the aldehyde. This difference in reactivity is the key to its utility, enabling orthogonal chemical strategies where one group can be modified while the other remains protected or unreactive.

This guide will demonstrate how to harness this differential reactivity to construct novel chemical entities with precision and control.

Core Scaffold: Properties and Proposed Synthesis

While not a common off-the-shelf reagent, the synthesis of this compound is straightforwardly conceived using modern cross-coupling chemistry. Its physicochemical properties make it a stable, crystalline solid, ideal for laboratory use.[4]

Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 4'-(acetyl)biphenyl-4-carbaldehyde | - |

| Molecular Formula | C₁₅H₁₂O₂ | - |

| Molecular Weight | 224.26 g/mol | - |

| Appearance | Predicted: Off-white to pale yellow crystalline solid | [5] |

| Solubility | Predicted: Soluble in chloroform, DCM, THF, hot ethanol; insoluble in water | [4][6] |

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The most logical and robust method for constructing the biphenyl core is the Suzuki-Miyaura reaction, a Nobel Prize-winning methodology celebrated for its functional group tolerance and high yields.[7] We propose the coupling of (4-acetylphenyl)boronic acid with 4-bromobenzaldehyde.

Caption: Proposed Suzuki-Miyaura coupling workflow for synthesizing the core scaffold.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave-assisted synthesis is chosen for its efficiency, reduced reaction times, and often cleaner reaction profiles compared to conventional heating.[8]

Materials:

-

4-Bromobenzaldehyde (1.0 mmol, 185 mg)

-

(4-Acetylphenyl)boronic acid (1.2 mmol, 197 mg)

-

Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

-

Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

-

Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

-

1,4-Dioxane (4 mL)

-

Water (1 mL)

-

Microwave process vial (10 mL) with stir bar

Procedure:

-

To the microwave process vial, add 4-bromobenzaldehyde, (4-acetylphenyl)boronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Add the stir bar, followed by 1,4-dioxane and water.

-

Seal the vial securely with a cap.

-

Place the vial in the microwave reactor. Irradiate at 120 °C for 15 minutes with stirring.

-

Causality: The high temperature rapidly accelerates the catalytic cycle, while the sealed vessel maintains pressure, allowing the solvent to reach temperatures above its boiling point safely.

-

-

After the reaction, cool the vial to room temperature using compressed air.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) or by recrystallization from an ethanol/water mixture to obtain the pure this compound.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials and the appearance of a new, higher-running spot for the more conjugated product. Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Strategic Derivatization: A Tale of Two Carbonyls

The true power of this compound lies in the ability to selectively target its two carbonyl groups. The aldehyde is significantly more electrophilic than the ketone, providing a clear pathway for sequential functionalization.

Caption: Logical workflow for sequential derivatization based on differential reactivity.

Chemistry at the Aldehyde: The Primary Reactive Handle

The aldehyde is the workhorse for introducing molecular diversity. Reductive amination is a premier reaction in medicinal chemistry for its robustness and the vast commercial availability of amines.

Experimental Protocol: Reductive Amination

Materials:

-

This compound (1.0 mmol, 224 mg)

-

Benzylamine (1.1 mmol, 118 mg, 120 µL)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 318 mg)

-

Dichloromethane (DCM, 10 mL)

-

Acetic acid (1 drop, optional catalyst)

Procedure:

-

Dissolve this compound in DCM in a round-bottom flask.

-

Add benzylamine, followed by one drop of glacial acetic acid. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

-

Causality: The formation of the Schiff base/iminium ion is the rate-limiting step. A slight acidic environment can catalyze this dehydration.

-

-

Add sodium triacetoxyborohydride in one portion.

-

Causality: NaBH(OAc)₃ is a mild and selective reducing agent. It is not reactive enough to reduce the ketone or the aldehyde directly at an appreciable rate but will rapidly reduce the protonated iminium ion as it forms. This selectivity is crucial for the success of the one-pot reaction.

-

-

Stir the reaction at room temperature for 4-12 hours. Monitor by TLC until the starting aldehyde is consumed.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL).

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 15 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography (eluent: gradient of ethyl acetate in hexanes) to yield the desired secondary amine.

Chemistry at the Acetyl Group: The Secondary Handle

Once the aldehyde has been functionalized, the less reactive ketone becomes the target. This allows for the introduction of different pharmacophoric features. A common transformation is the formation of an oxime, which can act as a potent hydrogen bond donor.

Example Reaction: Oximation Reacting the ketone intermediate from the previous step with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of a base like pyridine or sodium acetate in ethanol will readily form the corresponding oxime, adding another layer of complexity and potential biological interaction.

Application Case Study: Workflow for a Kinase Inhibitor Library

Let's hypothesize a drug discovery campaign targeting a specific protein kinase. The biphenyl scaffold can serve as a "hinge-binding" motif. We can use this compound to rapidly generate a library where one vector explores the solvent-exposed region and the other probes a deeper pocket.

Caption: A parallel synthesis workflow for generating a focused compound library.

Strategy:

-

Diversity Vector (R¹): The aldehyde is reacted with a library of 50-100 diverse primary and secondary amines via parallel reductive amination to explore interactions in the solvent-exposed region of the kinase.

-

Deep Pocket Probe (R²): The resulting ketone on each intermediate is then converted into an oxime. This introduces a strong hydrogen bond donor/acceptor group intended to interact with a specific residue (e.g., a conserved lysine) in a deeper pocket of the active site.

This two-step parallel synthesis approach allows for the rapid generation of hundreds of unique, structurally related compounds from a single, versatile building block, maximizing the efficiency of the structure-activity relationship (SAR) exploration.

Conclusion

This compound represents more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its heterobifunctional nature, predicated on the differential reactivity of its aldehyde and ketone moieties, provides a logical and controllable platform for building molecular complexity. By enabling sequential and orthogonal synthesis strategies, it streamlines the path from concept to compound library, accelerating the critical early stages of drug discovery. The protocols and workflows outlined in this guide provide a robust framework for leveraging this powerful building block in the pursuit of novel therapeutics.

References

- Ningbo Innopharmchem Co., Ltd. (n.d.). Unlocking Chemical Potential: The Versatility of Biphenyl Derivatives and Their Applications.

-

Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262-18305. [Link]

- Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.

- BenchChem. (2025). Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis.

- Wang, R. (2017). Applications of biphenyl in preparation of drug for preventing and treating convulsion. SciSpace.

- Li, X., et al. (2021). Novel Biphenyl Pyridines as Potent Small-Molecule Inhibitors Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction. Journal of Medicinal Chemistry.

- Ningbo Innopharmchem Co., Ltd. (n.d.). 4-Acetylbiphenyl: A Key Pharmaceutical Intermediate in Chemical Synthesis.

- Ningbo Innopharmchem Co., Ltd. (n.d.). Understanding 4-Acetylbiphenyl: A Cornerstone in Pharmaceutical Intermediate Synthesis.

- Chegg.com. (2021). Solved in this 4. (Part A) Explain why 4-acetylbiphenyl is.

- Various Authors. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC.

- Shindo-Kano Laboratory. (n.d.). Synthesis of Bioactive compounds.

- International Journal of Pharmacy Research & Technology. (n.d.). Green Synthesis of Bioactive Molecules: A Review.

- Sigma-Aldrich. (n.d.). 4-Acetylbiphenyl 98 92-91-1.

- Journal of the Chemical Society C. (n.d.). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. RSC Publishing.

- ChemicalBook. (2020). 4-Acetylbiphenyl synthesis.

- PubMed. (n.d.). Synthesis and anti-inflammatory activity of some novel biphenyl-4-carboxylic acid 5-(arylidene)-2-(aryl)-4-oxothiazolidin-3-yl amides.

- National Center for Biotechnology Information. (n.d.). 4-Acetylbiphenyl. PubChem.

- IJSDR. (n.d.). Biological deeds of Biphenyl derivatives - A short Review.

- Kuujia.com. (n.d.). 92-91-1(4-Acetylbiphenyl).

Sources

- 1. nbinno.com [nbinno.com]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. ijsdr.org [ijsdr.org]

- 4. 92-91-1(4-Acetylbiphenyl) | Kuujia.com [kuujia.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-アセチルビフェニル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. ijprt.org [ijprt.org]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4'-Acetyl-biphenyl-4-carbaldehyde

Introduction: Unlocking the Synthetic Potential of a Bifunctional Building Block

4'-Acetyl-biphenyl-4-carbaldehyde is a compelling bifunctional molecule for researchers in drug discovery and materials science. Its structure, featuring a rigid biphenyl backbone, is adorned with two distinct carbonyl functionalities: a ketone and an aldehyde. This guide focuses specifically on the rich and versatile chemistry of the aldehyde group. The inherent reactivity of the formyl moiety, characterized by its electrophilicity and susceptibility to a wide array of transformations, makes it a pivotal handle for molecular elaboration. Understanding and controlling the reactivity of this aldehyde group is paramount for leveraging this molecule as a strategic building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.

This document provides an in-depth exploration of the key reaction pathways available to the aldehyde group of this compound. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and execution. Each section is designed to be a self-validating system, providing not just procedural steps but the scientific rationale behind them.

The Electronic and Steric Landscape of the Aldehyde

The reactivity of an aldehyde is fundamentally governed by the electronic and steric environment surrounding the carbonyl group.[1][2] In this compound, the biphenyl system and the distal acetyl group exert significant influence.

-

Electronic Effects: The biphenyl ring system, through its aromatic character, can engage in resonance with the aldehyde group. This delocalization of electrons can slightly reduce the electrophilicity of the carbonyl carbon compared to a simple aliphatic aldehyde. However, the electron-withdrawing nature of the carbonyl group itself still renders the carbon atom susceptible to nucleophilic attack.[3] The acetyl group in the 4'-position is sufficiently removed to have a minimal direct electronic impact on the aldehyde's reactivity through the biphenyl spacer.

-

Steric Considerations: Aldehydes are generally more reactive than ketones due to reduced steric hindrance around the carbonyl carbon.[1][4] The presence of a small hydrogen atom, as opposed to a larger organic substituent, allows for easier access by nucleophiles. The biphenyl moiety, while planar, does present some steric bulk that can influence the trajectory of nucleophilic attack.

Key Transformations of the Aldehyde Group

The aldehyde functionality of this compound is a gateway to a multitude of chemical transformations. The following sections will explore the most synthetically useful reactions, complete with mechanistic insights and detailed protocols.

Nucleophilic Addition Reactions: The Cornerstone of Carbonyl Chemistry

Nucleophilic addition is the most fundamental reaction of aldehydes.[5][6] A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.[3][6]

General Mechanism of Nucleophilic Addition

Caption: Generalized workflow for nucleophilic addition to an aldehyde.

A notable example is the formation of Schiff bases, which are pivotal in medicinal chemistry.[7]

Oxidation to Carboxylic Acids: Elevating the Oxidation State

Aldehydes are readily oxidized to their corresponding carboxylic acids, a transformation of significant synthetic value.[8] This is in stark contrast to ketones, which are generally resistant to oxidation.[8] This differential reactivity allows for the selective transformation of the aldehyde group in this compound.

Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like Tollens' reagent.

| Oxidizing Agent | Typical Conditions | Expected Product |

| Potassium Permanganate (KMnO₄) | Basic, aqueous solution, then acidification | 4'-Acetyl-biphenyl-4-carboxylic acid |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | Acetone, 0 °C to room temperature | 4'-Acetyl-biphenyl-4-carboxylic acid |

| Tollens' Reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | 4'-Acetyl-biphenyl-4-carboxylic acid |

Experimental Protocol: Oxidation with Potassium Permanganate

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetone or tert-butanol.

-

Reagent Addition: Slowly add a solution of potassium permanganate (1.1 eq) in water to the stirred solution of the aldehyde at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. The disappearance of the purple color of the permanganate is also an indicator of reaction completion.

-

Workup: Quench the reaction by adding a small amount of a reducing agent (e.g., sodium bisulfite) to destroy excess permanganate.

-

Isolation: Filter the manganese dioxide precipitate. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Reduction to Alcohols: A Step Down in Oxidation State

The aldehyde group can be selectively reduced to a primary alcohol in the presence of the ketone functionality by using mild reducing agents. Common reagents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1]

| Reducing Agent | Typical Conditions | Expected Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to room temperature | (4'-(1-Hydroxyethyl)biphenyl-4-yl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | (4'-(1-Hydroxyethyl)biphenyl-4-yl)methanol |

Experimental Protocol: Reduction with Sodium Borohydride

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Workup: Quench the reaction by the slow addition of water.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Carbon-Carbon Bond Formation: Expanding the Molecular Framework

The aldehyde group is an excellent electrophile for the formation of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[9][10][11][12] The reaction is highly versatile and tolerates a wide range of functional groups.[10][11] The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide used.[9][13]

Mechanism of the Wittig Reaction

Caption: Simplified workflow of the Wittig reaction.

Experimental Protocol: Wittig Olefination

-

Ylide Generation: In a flame-dried, nitrogen-purged flask, suspend the appropriate phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium dropwise until the characteristic color of the ylide persists.

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Workup: Quench the reaction with saturated aqueous ammonium chloride.

-

Extraction and Purification: Extract the product with ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude alkene by column chromatography.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a weak base to form an α,β-unsaturated product.[14][15] This reaction is a modification of the aldol condensation.[14]

Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), diethyl malonate (1.1 eq), and a catalytic amount of a weak base like piperidine or pyridine in a suitable solvent such as ethanol or toluene.

-

Heating: Heat the reaction mixture to reflux and monitor by TLC. A Dean-Stark apparatus can be used to remove the water formed during the reaction.

-

Workup: After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Isolation: Dissolve the residue in an organic solvent and wash with dilute acid to remove the basic catalyst, followed by washing with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by recrystallization or column chromatography.

Decarbonylation: Removal of the Carbonyl Group

The aldehyde group can be removed through a decarbonylation reaction, which results in the loss of carbon monoxide.[16] This transformation can be catalyzed by transition metal complexes, such as those of rhodium or nickel.[17][18][19][20]

Catalytic Decarbonylation Workflow

Caption: Overview of the catalytic decarbonylation process.